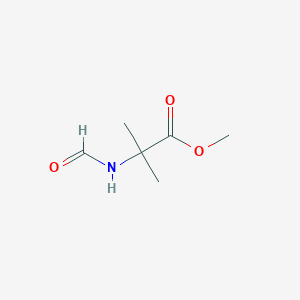

Ethyl 3-hydroxy-2,2-dimethylbutanoate

説明

Synthesis Analysis

The synthesis of ethyl 3-hydroxy-2,2-dimethylbutanoate and related compounds often involves strategies aimed at incorporating functional groups into the molecule in an efficient manner. For example, the synthesis of dimethyl carbonate (DMC) from ethylene carbonate as a route to synthesize related esters showcases a promising way to utilize carbon dioxide and synthesize carbonates with environmental benefits (Abdalla & Liu, 2018). This method could potentially be adapted for the synthesis of ethyl 3-hydroxy-2,2-dimethylbutanoate by modifying the substrate or reaction conditions to favor the formation of the desired ester.

Molecular Structure Analysis

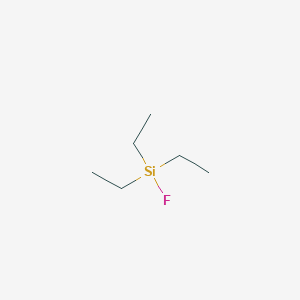

The molecular structure of ethyl 3-hydroxy-2,2-dimethylbutanoate features an ester functional group, which greatly influences its chemical behavior and properties. The presence of the hydroxyl group and the branched carbon chain contribute to its solubility, reactivity, and potential biological activity. Studies on similar compounds, such as the comprehensive analysis of 5-hydroxymethylfurfural (HMF) derivatives, underline the importance of functional groups in determining the chemical and physical properties of such molecules (Fan et al., 2019).

Chemical Reactions and Properties

Ethyl 3-hydroxy-2,2-dimethylbutanoate may undergo various chemical reactions characteristic of esters and hydroxyl-containing compounds. The ester group can participate in hydrolysis, transesterification, and other nucleophilic substitution reactions. The hydroxyl group opens pathways for oxidation and further functionalization. Research on the synthesis and applications of 5-Hydroxymethylfurfural (HMF) and its derivatives highlights the versatility and reactivity of hydroxyl and ester groups in organic synthesis, suggesting similar reactivity for ethyl 3-hydroxy-2,2-dimethylbutanoate (Fan et al., 2019).

Physical Properties Analysis

The physical properties of ethyl 3-hydroxy-2,2-dimethylbutanoate, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The ester and hydroxyl groups affect its polarity, making it soluble in organic solvents and possibly in water to some extent. Similar compounds, like those discussed in studies on phthalic acid esters, offer insights into how structural features impact physical properties like solubility and volatility (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties of ethyl 3-hydroxy-2,2-dimethylbutanoate, such as reactivity towards acids, bases, and other reagents, are dictated by its functional groups. The ester linkage is prone to hydrolysis under acidic or basic conditions, while the hydroxyl group can be modified through esterification, etherification, and oxidation reactions. Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides a parallel in understanding the environmental stability and degradation pathways of similar ester compounds (Thornton et al., 2020).

科学的研究の応用

It is used as a synthetic intermediate in the production of furaquinocin D's side chain. A study by Akeboshi et al. (1998) presents a new approach to synthesizing a related compound, ethyl (2R, 3R)-2-t-butyldimethylsilyloxymethyl-3-hydroxy-2-methylbutanoate, combining stereoselective chemical techniques (Akeboshi et al., 1998).

Ethyl 3-hydroxybutanoates, a category that includes ethyl 3-hydroxy-2,2-dimethylbutanoate, have been identified in Carica pubescens fruit pulp. This suggests its potential use as a natural source for pharmaceuticals, as explored by Krajewski, Duque, and Schrejer (1997) (Krajewski, Duque, & Schrejer, 1997).

In pharmaceutical synthesis, particularly for compounds like Mevinolin and Compactin, ethyl 3-hydroxy-2,2-dimethylbutanoate is a valuable intermediate. Guindon et al. (1985) developed a novel method for synthesizing Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a key intermediate in these pharmaceuticals (Guindon et al., 1985).

Ethyl 3-hydroxy-2,2-dimethylbutanoate is used in microbial reduction processes. Kawai et al. (1995) showed that additives like methyl vinyl ketone can control stereoselectivity in the microbe-catalyzed reduction of ethyl 2-methyl-3-oxobutanoate, allowing selective production of different hydroxy esters (Kawai, Takanobe, & Ohno, 1995).

Asghari, Ramezani, and Mohseni (2014) explored the antibacterial properties of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, indicating potential applications in antimicrobial research (Asghari, Ramezani, & Mohseni, 2014).

A study by Nakamura et al. (1990) demonstrated the effectiveness of Mucor javanicus in reducing ethyl 2-allyl-3-oxobutanoate to the corresponding (2R,3S)-syn-hydroxy ester with excellent stereoselectivity, complementary to bakers' yeast reduction (Nakamura et al., 1990).

作用機序

Target of Action

Ethyl 3-hydroxy-2,2-dimethylbutanoate is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with various targets to facilitate the synthesis of other compounds.

Biochemical Pathways

As an intermediate in organic synthesis , it may be involved in various biochemical pathways depending on the specific reactions it is used in.

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 2.27, indicating its lipophilicity . These properties suggest that it may have good bioavailability.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it is used in and the compounds it helps to synthesize.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 3-hydroxy-2,2-dimethylbutanoate. For instance, it is insoluble in water but soluble in organic solvents such as ether, alcohol, and ketone . This suggests that its action and efficacy may be influenced by the solvent environment. It should be stored away from fire and oxidizing agents .

特性

IUPAC Name |

ethyl 3-hydroxy-2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-11-7(10)8(3,4)6(2)9/h6,9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZVLAWBYJYWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxy-2,2-dimethylbutanoate | |

CAS RN |

7505-94-4 | |

| Record name | NSC402035 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

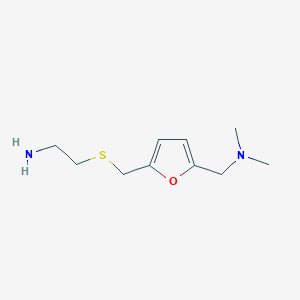

![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)

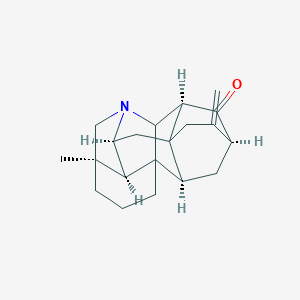

![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)

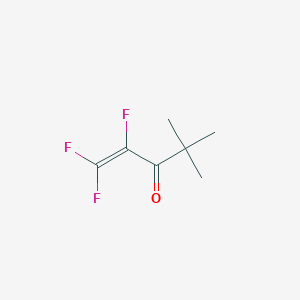

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)